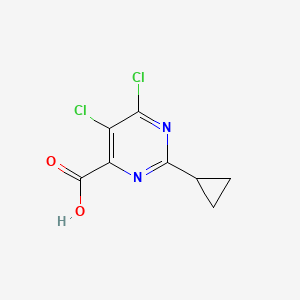
5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid
Cat. No. B1507190
Key on ui cas rn:
858956-27-1
M. Wt: 233.05 g/mol
InChI Key: HHWWADRFXUFZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08198442B2
Procedure details


Phosphorus oxychloride (363 g, 221 mL, 2.37 mol) and 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (169 g, 0.79 mol) were added to a 1-L flask and heated at 90° C. for 5 h. The reaction mixture was cooled to 30° C. and added over 60 minutes into a 2-L jacketed reactor containing a well-stirred mixture of t-butanol (280 mL) and water (750 mL) while maintaining the temperature at 5-10° C. After the addition of the reaction mixture was about 70% complete, the aqueous t-butanol mixture was seeded to initiate crystallization, and the addition of the reaction mixture was continued. At the end of the addition, water (750 mL) was added gradually at 10-15° C., and the mixture was stirred for an additional 1 h. The resulting mixture was cooled to 5° C., filtered, and the collected solid was washed with water (3×50 mL). The resulting wet cake was dried in a vacuum-oven at 60° C. to give 156 g (85% yield) of the title compound as a solid melting at 126-127° C.

Quantity
169 g
Type
reactant
Reaction Step One




Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:12](=O)[NH:11][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:9][C:8]=1[C:17]([OH:19])=[O:18].O>C(O)(C)(C)C>[Cl:6][C:7]1[C:8]([C:17]([OH:19])=[O:18])=[N:9][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:11][C:12]=1[Cl:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
221 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
169 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for an additional 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 30° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added over 60 minutes into a 2-L jacketed reactor
|
|
Duration
|
60 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 5-10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition of the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition, water (750 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added gradually at 10-15° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to 5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the collected solid was washed with water (3×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting wet cake was dried in a vacuum-oven at 60° C.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 156 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
